molecular formula C4H6 B1218202 2-Butyne CAS No. 503-17-3

2-Butyne

Cat. No.: B1218202
CAS No.: 503-17-3
M. Wt: 54.09 g/mol
InChI Key: XNMQEEKYCVKGBD-UHFFFAOYSA-N
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Description

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula CH₃C≡CCH₃. It is a colorless, volatile, and pungent liquid at standard temperature and pressure. This compound is of interest to physical chemists due to its very low torsional barrier, which makes it a subject of study in high-resolution infrared spectroscopy .

Mechanism of Action

Target of Action

2-Butyne, also known as dimethylacetylene or crotonylene, is an alkyne with the chemical formula CH₃C≡CCH₃ . It primarily targets alkenes and alkynes in chemical reactions .

Mode of Action

The mode of action of this compound involves the addition of halogens to alkenes . The mechanism for this addition involves the transfer of electron pairs in a unique way, leading to the formation of a cyclic halonium ion intermediate . For example, when bromine is added to (E)-2-butene, the electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule and making the bromine atom closer to the double bond electrophilic .

Biochemical Pathways

It has been found that this compound can participate in diels–alder reactions with furan derivatives . This reaction is feasible in all conditions and is most favorable for NH₂ substituent in furan .

Pharmacokinetics

It is known that this compound is a colorless, volatile, pungent liquid at standard temperature and pressure . Its volatility suggests that it could be rapidly absorbed and distributed in the body if inhaled, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the formation of a cyclic halonium ion intermediate . This intermediate can then undergo further reactions to form various products. For example, in the presence of aprotic solvent, the product is a vicinal dihalide .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For example, low temperature favors the formation of adducts, while the rise in temperature prefers ring opening to form 4-substituted-2,3-di(trifluoromethyl)phenol derivatives .

Biochemical Analysis

Biochemical Properties

2-Butyne plays a role in various biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes and proteins that facilitate its incorporation into larger biomolecules. For instance, this compound can be used as a substrate in enzymatic reactions that involve the formation of carbon-carbon bonds. The enzymes involved in these reactions typically have active sites that can accommodate the triple bond of this compound, allowing for specific and efficient catalysis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with membrane proteins can alter the permeability of the cell membrane, impacting the transport of ions and other molecules .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The triple bond in this compound allows it to participate in reactions that involve the transfer of electrons, making it a versatile molecule in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a biological response. High doses of this compound can cause adverse effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those that synthesize and degrade organic molecules. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of this compound to form various metabolites. These metabolic pathways can influence the levels of other metabolites in the cell, affecting overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be transported by specific membrane transporters. The distribution of this compound is influenced by factors such as tissue perfusion, binding to cellular components, and regional pH. These factors determine the localization and accumulation of this compound within different tissues .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions. The localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butyne can be synthesized through the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide. Another method involves the double elimination of dihaloalkanes. For example, treating a dihaloalkane with a strong base like sodium amide in ammonia can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of butane or butene. This process requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms, resulting in the formation of the triple bond characteristic of alkynes .

Chemical Reactions Analysis

Types of Reactions: 2-Butyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Butyne is used in various scientific research applications:

Comparison with Similar Compounds

    1-Butyne: A position isomer of 2-butyne with the triple bond at the end of the molecule.

    Acetylenedicarboxylic acid: An alkyne with carboxylic acid groups.

    1,4-Butynediol: An alkyne with hydroxyl groups at both ends.

    Hexamethylbenzene: A product of this compound trimerization.

    Hexafluoro-2-butyne: A fluorinated derivative of this compound

Uniqueness: this compound is unique due to its symmetrical structure and low torsional barrier, which makes it a valuable compound for spectroscopic studies. Its reactivity and ability to form various derivatives also make it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

but-2-yne
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InChI

InChI=1S/C4H6/c1-3-4-2/h1-2H3
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InChI Key

XNMQEEKYCVKGBD-UHFFFAOYSA-N
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Canonical SMILES

CC#CC
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Molecular Formula

C4H6
Record name CROTONYLENE
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Related CAS

25684-85-9
Record name 2-Butyne, homopolymer
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DSSTOX Substance ID

DTXSID3060116
Record name 2-Butyne
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Molecular Weight

54.09 g/mol
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Physical Description

Crotonylene appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors heavier than air., Clear colorless liquid with an odor of petroleum; [CAMEO]
Record name CROTONYLENE
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Flash Point

-4 °F (NFPA, 2010)
Record name CROTONYLENE
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Vapor Pressure

706.0 [mmHg]
Record name 2-Butyne
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CAS No.

503-17-3
Record name CROTONYLENE
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Record name 2-Butyne
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Record name 2-Butyne
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Record name But-2-yne
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Record name 2-BUTYNE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-butyne?

A1: this compound has the molecular formula C4H6 and a molecular weight of 54.08 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: The infrared spectrum of this compound reveals characteristic absorptions for the C≡C triple bond and C-H stretching vibrations. [] Additionally, the 13C NMR spectrum exhibits distinct signals for the chemically equivalent sp hybridized carbons and the terminal methyl groups. []

Q3: How does the structure of this compound influence its reactivity in catalytic hydrogenation?

A3: The internal triple bond in this compound, unlike terminal alkynes, allows for both cis and trans isomers of the hydrogenated product, 2-butene. Studies show that highly dispersed platinum catalysts favor cis-2-butene formation, potentially due to a mechanism involving associatively adsorbed surface species. []

Q4: Can you elaborate on the selectivity challenges during this compound-1,4-diol hydrogenation?

A4: Hydrogenation of this compound-1,4-diol often yields a complex mixture of products due to competing reactions. These include the formation of cis-2-butene-1,4-diol, butane-1,4-diol, and other side products via parallel and consecutive isomerization and hydrogenation pathways. [] Achieving high selectivity to the desired product necessitates careful catalyst design and optimization of reaction conditions.

Q5: How do different supports affect palladium catalysts for this compound-1,4-diol hydrogenation?

A5: Studies demonstrate that the support material significantly impacts the activity and selectivity of palladium catalysts in this compound-1,4-diol hydrogenation. For instance, a 1% Pd/CaCO3NH3 catalyst system exhibits almost complete selectivity toward cis-2-butene-1,4-diol, possibly due to competitive adsorption of ammonia alongside this compound-1,4-diol on the palladium surface. []

Q6: How does the presence of additives impact this compound-1,4-diol hydrogenation?

A6: Additives can profoundly influence the course of this compound-1,4-diol hydrogenation. For example, this compound-1,4-diol added to a Watts buffer citrate electrolyte for nickel electroplating leads to the formation of a trimer that removes nickel ions, improving the current efficiency of the process. []

Q7: What role does this compound play in ruthenium-catalyzed carbonyl vinylation?

A7: this compound can act as a mediator in ruthenium-catalyzed carbonyl vinylations via hydrogen auto-transfer. This reaction enables the stereo- and site-selective conversion of primary alcohols to chiral allylic alcohols. [] Mechanistic studies suggest that the reaction proceeds through alcohol dehydrogenation, alkyne hydrometalation, and subsequent carbonyl addition.

Q8: What insights into the [2+2] cycloaddition of this compound to titanium-imido complexes have theoretical studies provided?

A8: Density functional theory (DFT) calculations have revealed that despite being formally forbidden by the Woodward-Hoffmann rules, the [2+2] cycloaddition of this compound to a titanium-imido complex, [(H3SiO)2Ti(=NSiH3)], is possible with a moderate activation barrier. [] This is attributed to the highly polarized Ti=N bond and the polarization of the C≡C bond in the transition state, weakening the symmetry forbidden character.

Q9: How does the regioselectivity of the [2+2] cycloaddition of methoxy-substituted alkynes to titanium-imido complexes differ from that of this compound?

A9: In contrast to this compound, the [2+2] cycloaddition of 1-methoxy-1-propyne to [(H3SiO)2Ti(=NSiH3)] proceeds with a lower activation barrier and high regioselectivity. [] This is due to the polarization of the C≡C bond induced by the electron-donating methoxy group, favoring the approach of the substituted carbon atom to the nitrogen of the Ti=N bond.

Q10: Have theoretical studies been used to investigate the reactions of this compound with other species?

A10: Yes, ab initio calculations coupled with RRKM calculations have been employed to investigate the gas-phase reactions of the ethynyl radical (C2H) with this compound. [] These studies predict methyldiacetylene (CH3C≡CC≡CH) and a methyl radical (CH3) to be the dominant products.

Q11: Can this compound be used in high-pressure photochemical reactions?

A11: Yes, research has shown that this compound can participate in high-pressure photochemical reactions with water when irradiated with UV light at λ ≈ 350 nm. [] Surprisingly, instead of polymerization, the primary products observed were cis- and trans-2-butene, and 2-butanone. The product distribution and reaction kinetics were found to be strongly dependent on the initial loading pressure.

Q12: How does the diffusion behavior of this compound in silicalite-1 differ from that of n-butane?

A12: Sorption kinetics and 13C NMR studies reveal that the diffusion of this compound in silicalite-1 is more complex than that of n-butane. [] While n-butane exhibits single-component diffusion, this compound displays a two-step process. An initial diffusion-controlled phase is followed by a slower reorientation of the sorbed molecules for denser packing, attributed to the rigidity imparted by the triple bond.

Q13: How does the presence of electron-withdrawing groups impact the reactivity of alkynes in copper-catalyzed hydroarylation reactions?

A13: Theoretical studies on the copper-catalyzed hydroarylation of alkynes with phenylboronic acid demonstrate that electron-withdrawing groups on the alkyne significantly influence the activation barrier for the carbocupration step. [] The presence of a trifluoromethyl group in 1,1,1-trifluoro-2-butyne, for example, leads to a lower activation barrier compared to this compound, highlighting the activating effect of electron-withdrawing substituents.

Q14: What is the influence of the alkyne substituent on the regioselectivity of copper-catalyzed hydroarylation?

A14: DFT calculations suggest that the regioselectivity of carbocupration in the copper-catalyzed hydroarylation of alkynes is affected by the steric and electronic properties of the alkyne substituents. [] Further research is necessary to fully understand the interplay of these factors and their impact on regiochemical outcomes.

Q15: What analytical techniques are commonly employed to study the reactions and properties of this compound?

A15: Various analytical techniques prove valuable in characterizing this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural information. [, , ] Gas Chromatography-Mass Spectrometry (GC-MS) aids in analyzing product mixtures, while single-crystal X-ray diffraction elucidates molecular structures. [, ]

Q16: Are there any studies on the environmental impact of this compound and its degradation pathways?

A16: While the provided research papers primarily focus on synthesis, reactivity, and catalytic applications, a comprehensive understanding of this compound's environmental impact necessitates further investigation into its degradation pathways and potential ecological effects.

Q17: Are there alternatives to this compound in specific applications, and how do their performances compare?

A17: The research papers primarily focus on this compound and its derivatives. Exploring alternative compounds would require a separate investigation depending on the specific application, considering factors such as reactivity, selectivity, cost, and environmental impact.

Q18: What are some essential resources for this compound research?

A18: Essential resources include access to spectroscopic techniques like NMR and IR, separation techniques like GC-MS, and computational chemistry software for modeling and theoretical studies. Additionally, chemical databases and research publications are crucial for staying updated on the latest advancements in the field.

Q19: What are some historical milestones in this compound research?

A19: While the provided articles don't delve into the detailed history, milestones likely involve the initial synthesis and characterization of this compound, followed by discoveries related to its reactivity, particularly in catalytic reactions like hydrogenation and cycloadditions. Further research into the historical development of this compound chemistry would provide a more comprehensive understanding of its evolution.

Q20: How does this compound research intersect with other scientific disciplines?

A20: this compound research extends beyond organic chemistry and catalysis. Its applications in material science, as demonstrated by its role in nickel electroplating, highlight its relevance to surface modification and thin film deposition. [] Additionally, spectroscopic studies of this compound in various environments provide insights into its molecular dynamics and interactions, bridging the fields of chemistry and physics. [, ]

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